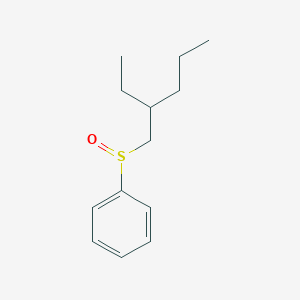

(2-Ethylpentane-1-sulfinyl)benzene

Beschreibung

Significance of Sulfoxides as Chiral Building Blocks

Chiral sulfoxides are highly valued as chiral building blocks in the synthesis of enantiomerically pure compounds. researchgate.netacs.org The sulfoxide (B87167) group can direct the stereochemical outcome of reactions on adjacent functional groups, acting as a chiral auxiliary. nih.gov This ability stems from the stable pyramidal geometry of the sulfur atom, which has a high barrier to inversion, meaning its chirality is maintained under a variety of reaction conditions. illinois.edu The lone pair of electrons on the sulfur atom and the oxygen atom can coordinate to metal centers, influencing the transition state of a reaction and leading to high levels of stereoselectivity. illinois.edu This property has been instrumental in the synthesis of complex natural products and pharmaceuticals. researchgate.net

Historical Context and Evolution of Chiral Sulfoxide Chemistry

The study of chiral sulfoxides has a rich history, with early work focusing on the resolution of racemic mixtures. A significant breakthrough came with the development of methods for the asymmetric synthesis of sulfoxides, most notably the Andersen synthesis, which involves the reaction of a diastereomerically pure sulfinate ester with a Grignard reagent. illinois.edu This method provided access to enantiomerically enriched sulfoxides and paved the way for their use as chiral auxiliaries. illinois.edu

Over the years, research has expanded to include catalytic enantioselective oxidations of prochiral sulfides, offering a more direct and atom-economical route to chiral sulfoxides. acs.orgnih.gov Various transition metal catalysts and organocatalysts have been developed to achieve high enantioselectivities for a wide range of substrates. acs.org The evolution of these synthetic methods has made chiral sulfoxides more accessible, fueling their application in diverse areas of organic synthesis. rsc.org

Research Relevance of (2-Ethylpentane-1-sulfinyl)benzene and Analogous Sulfinyl Compounds

While specific studies on (2-Ethylpentane-1-sulfinyl)benzene are scarce, the research relevance of analogous aryl alkyl sulfoxides is vast. These compounds are not only used as chiral auxiliaries but have also emerged as important ligands in asymmetric catalysis. nih.gov Their ability to coordinate to transition metals through either the sulfur or oxygen atom provides a versatile platform for designing novel catalytic systems. nih.gov

Furthermore, the sulfoxide moiety is present in several biologically active molecules and pharmaceuticals. acs.orgacs.org For instance, the anti-ulcer drug esomeprazole (B1671258) is a well-known example of a chiral sulfoxide. acs.orgacs.org The development of efficient synthetic routes to such compounds is an active area of research. acs.orgnih.gov The study of aryl alkyl sulfoxides, including hypothetical compounds like (2-Ethylpentane-1-sulfinyl)benzene , contributes to a deeper understanding of the structure-activity relationships of these important molecules and can inspire the design of new catalysts and therapeutic agents. The photochemistry of aryl alkyl sulfoxides, including racemization and cleavage, is also an area of active investigation. acs.org

Compound Data

Eigenschaften

CAS-Nummer |

82296-97-7 |

|---|---|

Molekularformel |

C13H20OS |

Molekulargewicht |

224.36 g/mol |

IUPAC-Name |

2-ethylpentylsulfinylbenzene |

InChI |

InChI=1S/C13H20OS/c1-3-8-12(4-2)11-15(14)13-9-6-5-7-10-13/h5-7,9-10,12H,3-4,8,11H2,1-2H3 |

InChI-Schlüssel |

CJEBWIVZEHEMHT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC(CC)CS(=O)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Stereochemical Investigations and Control in 2 Ethylpentane 1 Sulfinyl Benzene Chemistry

Configurational Stability of the Stereogenic Sulfur Center in Sulfoxides

The chirality of sulfoxides originates from the stable pyramidal geometry of the sulfur atom, which bears a lone pair of electrons and three different substituents. In the case of (2-Ethylpentane-1-sulfinyl)benzene, the sulfur atom is the stereogenic center. The configurational stability of this center is a critical factor, as its inversion would lead to racemization, a process that can be induced by thermal or photochemical means. nih.gov

Thermal Racemization:

The thermal racemization of sulfoxides occurs through a pyramidal inversion of the sulfur atom. nih.govacs.org This process requires a significant amount of energy, with activation energies typically ranging from 159 to 172 kJ/mol, necessitating temperatures around 200 °C. nih.govacs.org The rate of thermal racemization is influenced by the nature of the substituents on the sulfur atom. For aryl alkyl sulfoxides like (2-Ethylpentane-1-sulfinyl)benzene, the energy barrier to inversion is substantial, ensuring good configurational stability under normal conditions.

Photochemical Racemization:

In contrast to thermal racemization, photochemical racemization can occur under much milder conditions. nih.govacs.org The presence of a photosensitizer can facilitate the racemization of chiral alkyl aryl sulfoxides. nih.govacs.org This process is believed to proceed through the formation of a sulfoxide (B87167) radical cation, which has a lower inversion barrier. nih.govacs.org For instance, rapid photoracemization of various enantiopure alkyl aryl sulfoxides has been achieved using 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT+) as a photosensitizer. nih.gov

| Racemization Method | Conditions | Proposed Intermediate | Typical Activation Energy (kJ/mol) | Applicability to (2-Ethylpentane-1-sulfinyl)benzene |

|---|---|---|---|---|

| Thermal | High temperatures (~200 °C) nih.govacs.org | Planar transition state | 159 - 172 nih.govacs.org | High stability under normal conditions. |

| Photochemical | Photosensitizer (e.g., TPT+), light irradiation nih.gov | Sulfoxide radical cation nih.govacs.org | Lower than thermal, dependent on sensitizer | Potential for racemization under specific photochemical conditions. |

Factors Influencing Enantioselectivity and Diastereoselectivity in Sulfoxide Synthesis

The synthesis of enantiomerically pure sulfoxides is a cornerstone of asymmetric synthesis. wiley-vch.de Several methods have been developed to achieve high levels of enantioselectivity and diastereoselectivity. The sterically demanding 2-ethylpentyl group in (2-Ethylpentane-1-sulfinyl)benzene would play a significant role in the stereochemical outcome of these synthetic routes.

The Andersen Synthesis: This classic method involves the reaction of a diastereomerically pure sulfinate ester with a Grignard or organolithium reagent. wiley-vch.de The stereochemistry at the sulfur center is inverted during the reaction. The synthesis of (2-Ethylpentane-1-sulfinyl)benzene via this method would involve the reaction of a diastereomerically pure menthyl benzenesulfinate (B1229208) with (2-ethylpentyl)magnesium bromide. The separation of the diastereomeric sulfinates is a crucial step for obtaining high enantiomeric purity. wiley-vch.de

Metal-Catalyzed Asymmetric Oxidation: The Kagan-Modena oxidation, which utilizes a titanium complex modified with a chiral ligand like diethyl tartrate (DET), is a powerful method for the asymmetric oxidation of prochiral sulfides. wiley-vch.deucc.ielibretexts.org The enantioselectivity of this reaction is highly dependent on the steric bulk of the sulfide (B99878) substituents. ucc.ie For the synthesis of (2-Ethylpentane-1-sulfinyl)benzene, the corresponding sulfide, (2-ethylpentyl)(phenyl)sulfane, would be oxidized. The bulky 2-ethylpentyl group would likely lead to high enantioselectivity due to the significant steric differentiation in the transition state. ucc.ie

Enzymatic Oxidation: Biocatalytic methods using enzymes such as Baeyer-Villiger monooxygenases (BVMOs) or styrene (B11656) monooxygenases (SMOs) offer an environmentally friendly route to chiral sulfoxides with often excellent enantioselectivity. nih.govrsc.orgresearchgate.net These enzymes can catalyze the asymmetric oxidation of a wide range of sulfides. nih.govrsc.org The synthesis of (2-Ethylpentane-1-sulfinyl)benzene could be achieved by the enzymatic oxidation of the corresponding sulfide, with the enzyme's active site differentiating between the two prochiral faces of the sulfur atom. nih.govrsc.org

| Synthetic Method | Key Reagents/Catalysts | General Principle | Expected Influence of the 2-Ethylpentyl Group |

|---|---|---|---|

| Andersen Synthesis | Chiral sulfinate (e.g., menthyl sulfinate), Grignard reagent wiley-vch.de | Nucleophilic substitution with inversion of configuration. wiley-vch.de | High stereospecificity expected. |

| Kagan-Modena Oxidation | Ti(OiPr)4, Diethyl tartrate (DET), hydroperoxide wiley-vch.deucc.ielibretexts.org | Asymmetric oxidation of the sulfide. wiley-vch.deucc.ie | High enantioselectivity due to steric hindrance. ucc.ie |

| Enzymatic Oxidation | Monooxygenases (e.g., BVMOs, SMOs) nih.govrsc.orgresearchgate.net | Enzyme-catalyzed stereoselective oxidation. nih.govrsc.org | High enantioselectivity dependent on enzyme substrate specificity. |

Methodologies for Absolute Configuration Determination of Sulfoxides

Determining the absolute configuration of a chiral sulfoxide is essential for its application in stereoselective synthesis and for understanding its biological activity. Several powerful techniques are available for this purpose. nih.govnih.gov

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. The diffraction pattern of the crystal allows for the unambiguous assignment of the three-dimensional arrangement of atoms. acs.org

NMR Spectroscopy: In the absence of a single crystal, NMR spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) is a widely used method. nih.govnih.gov A chiral solvating agent forms diastereomeric complexes with the enantiomers of the sulfoxide, leading to separate signals in the NMR spectrum. nih.govacs.org Similarly, a chiral derivatizing agent reacts with the sulfoxide to form diastereomers that can be distinguished by NMR. nih.govuwa.edu.au

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.govbiotools.us By comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods, the absolute configuration can be determined. nih.govnih.govschrodinger.comyoutube.com This method is particularly useful for molecules in solution. biotools.us

| Methodology | Principle | Sample Requirement | Key Advantage |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal. acs.org | Single crystal of high quality. | Unambiguous determination of absolute configuration. acs.org |

| NMR with Chiral Agents | Formation of diastereomeric species with distinct NMR signals. nih.govnih.gov | Solution of the sulfoxide and the chiral agent. | Applicable to non-crystalline samples. nih.gov |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. nih.govnih.govbiotools.us | Solution of the sulfoxide. | Provides absolute configuration in solution without derivatization. biotools.us |

Principles of Stereocontrol in Sulfoxide-Mediated Transformations

Chiral sulfoxides are not only synthetic targets but also powerful tools for controlling stereochemistry in a wide range of chemical reactions. researchgate.netresearchgate.net The sulfinyl group can act as a chiral auxiliary, directing the approach of a reagent to a prochiral center elsewhere in the molecule. The bulky 2-ethylpentyl group in (2-Ethylpentane-1-sulfinyl)benzene would be expected to enhance this stereodirecting effect.

The principle of stereocontrol by a chiral sulfoxide relies on the ability of the sulfinyl oxygen and the lone pair on sulfur to coordinate with reagents, and the steric bulk of the sulfoxide's substituents to block one face of the molecule. This creates a highly organized transition state that favors the formation of one stereoisomer over the other.

For example, in the addition of a nucleophile to a β-ketosulfoxide, the sulfinyl group can chelate to a metal cation, and the bulky aryl and alkyl groups will direct the nucleophile to attack from the less hindered face of the enolate. Similarly, in Diels-Alder reactions, a sulfinyl group on the dienophile can effectively control the facial selectivity of the cycloaddition. The larger the steric difference between the two substituents on the sulfur atom, the higher the degree of stereocontrol. Therefore, the 2-ethylpentyl group in (2-Ethylpentane-1-sulfinyl)benzene is expected to make it a highly effective chiral auxiliary.

| Transformation Type | Role of the Sulfoxide | Mechanism of Stereocontrol | Potential Application of (2-Ethylpentane-1-sulfinyl)benzene |

|---|---|---|---|

| Nucleophilic Addition to Carbonyls | Chiral Auxiliary | Chelation control and steric hindrance directing the nucleophile. | Synthesis of chiral alcohols and amines. |

| Cycloaddition Reactions (e.g., Diels-Alder) | Chiral Dienophile/Diene | Directing the approach of the reaction partner to one face of the π-system. | Asymmetric synthesis of cyclic compounds. |

| Conjugate Additions | Chiral Michael Acceptor | Controlling the stereochemistry of the newly formed stereocenter. | Enantioselective formation of carbon-carbon bonds. |

Reactivity Profiles and Transformational Chemistry of 2 Ethylpentane 1 Sulfinyl Benzene

Reactions at the Sulfinyl Group

The sulfinyl group is the central hub of reactivity in (2-Ethylpentane-1-sulfinyl)benzene, participating in oxidation, reduction, and nucleophilic attack. These reactions are fundamental to the interconversion of sulfur oxidation states and the introduction of new functionalities.

Oxidation to Sulfones

The oxidation of the sulfinyl group in (2-Ethylpentane-1-sulfinyl)benzene to the corresponding sulfone, (2-Ethylpentane-1-sulfonyl)benzene, represents an increase in the oxidation state of the sulfur atom from +4 to +6. This transformation can be readily achieved using a variety of oxidizing agents. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org The reaction typically proceeds with high yield and is chemoselective for the sulfoxide (B87167) group, leaving other functional groups in the molecule intact.

The oxidation of chiral sulfoxides, such as (2-Ethylpentane-1-sulfinyl)benzene, to sulfones results in the loss of the stereogenic center at the sulfur atom, as the resulting sulfone is achiral at sulfur. However, the stereocenter at the C2 position of the ethylpentyl chain remains unaffected. In cases where a mixture of diastereomers of the starting sulfoxide is used, the oxidation will produce a corresponding mixture of diastereomeric sulfones.

| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| m-CPBA | Dichloromethane | 0 to rt | >95 |

| Hydrogen Peroxide | Acetic Acid | rt | ~90 |

| Potassium Permanganate | Acetone/Water | 0 | Variable |

Table 1: Representative Conditions for the Oxidation of (2-Ethylpentane-1-sulfinyl)benzene to (2-Ethylpentane-1-sulfonyl)benzene.

Reduction to Sulfides

The reduction of (2-Ethylpentane-1-sulfinyl)benzene to its corresponding sulfide (B99878), (2-ethylpentyl)(phenyl)sulfane, involves the deoxygenation of the sulfinyl group. This transformation is crucial for regenerating the sulfide from the sulfoxide, a common step in synthetic sequences where the sulfoxide acts as a chiral auxiliary. A variety of reducing agents can be employed, with lithium aluminium hydride (LiAlH₄) being a powerful and frequently used option. libretexts.org Other reagents, such as sodium borohydride (B1222165) in the presence of certain additives or samarium(II) iodide, can also effect this reduction. beilstein-journals.org

The choice of reducing agent can be critical to avoid unwanted side reactions, particularly if other reducible functional groups are present in the molecule. The reduction of the sulfoxide to the sulfide proceeds with retention of the configuration at the adjacent C2 stereocenter of the ethylpentyl group.

| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| Lithium Aluminium Hydride | Diethyl Ether | 0 to rt | >90 |

| Sodium Borohydride / CoCl₂ | Methanol | rt | ~85 |

| Samarium(II) Iodide | THF/Methanol | -78 to rt | >90 |

Table 2: Common Reagents for the Reduction of (2-Ethylpentane-1-sulfinyl)benzene to (2-ethylpentyl)(phenyl)sulfane.

Nucleophilic Attack on the Sulfinyl Sulfur

The sulfur atom in the sulfinyl group of (2-Ethylpentane-1-sulfinyl)benzene is electrophilic and can be attacked by nucleophiles. This reactivity is fundamental to the use of sulfoxides in asymmetric synthesis, particularly in the Andersen synthesis of chiral sulfoxides. rsc.org In this context, a diastereomerically pure sulfinate ester is treated with an organometallic reagent, such as a Grignard or organolithium reagent. The nucleophilic attack occurs at the sulfur atom, displacing the alkoxy group with inversion of configuration at the sulfur center. illinois.edu

While (2-Ethylpentane-1-sulfinyl)benzene itself is a product of such a reaction, it can, in principle, undergo further nucleophilic substitution at the sulfur atom, although this is less common. The success of such a reaction would depend on the nature of the nucleophile and the leaving group ability of one of the substituents on the sulfur atom. The sulfur atom in sulfoxides is generally a good nucleophile itself, readily alkylating on sulfur. libretexts.orgmsu.edu

Transformations of the Alkyl Chain (2-Ethylpentyl Moiety)

The 2-ethylpentyl group of (2-Ethylpentane-1-sulfinyl)benzene offers opportunities for selective functionalization, particularly at the carbon atom alpha to the sulfinyl group, which is activated by the adjacent sulfur.

Stereoselective Reactions Alpha to the Sulfinyl Group

The protons on the carbon atom alpha to the sulfinyl group (C1 of the pentyl chain) are acidic and can be removed by a strong base, such as n-butyllithium, to form a stabilized α-sulfinyl carbanion. nih.gov When a chiral sulfoxide like (R)- or (S)-(2-Ethylpentane-1-sulfinyl)benzene is used, the resulting carbanion is chiral and can react with various electrophiles with a high degree of diastereoselectivity. nih.govnih.gov This stereocontrol is a cornerstone of the synthetic utility of chiral sulfoxides.

The reaction of the α-lithio derivative of (2-Ethylpentane-1-sulfinyl)benzene with electrophiles like alkyl halides, aldehydes, or ketones allows for the construction of new carbon-carbon bonds with the creation of a new stereocenter. The diastereoselectivity of these reactions is influenced by the stereochemistry at the sulfur atom and the nature of the electrophile.

| Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

| Methyl Iodide | n-BuLi | THF | -78 | High |

| Benzaldehyde | LDA | THF | -78 | >90:10 |

| Acetone | n-BuLi | THF | -78 | High |

Table 3: Representative Stereoselective Alkylations and Additions of the α-Carbanion of (2-Ethylpentane-1-sulfinyl)benzene.

A notable transformation involving the α-position is the Pummerer rearrangement. wiley-vch.dewikipedia.orgtcichemicals.com In the presence of an activating agent like acetic anhydride, (2-Ethylpentane-1-sulfinyl)benzene is expected to rearrange to an α-acetoxy sulfide. This reaction proceeds via an electrophilic thionium (B1214772) ion intermediate, which is then trapped by the acetate (B1210297) nucleophile. researchgate.net The Pummerer reaction provides a method to introduce an oxygen functionality at the carbon alpha to the sulfur atom.

Functionalization of the Pentane (B18724) Chain

Beyond the activated α-position, the functionalization of other C-H bonds within the pentane chain of (2-Ethylpentane-1-sulfinyl)benzene presents a greater challenge. However, modern synthetic methods involving directed C-H activation offer potential pathways. The sulfinyl group itself can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, although this is more commonly observed for the functionalization of the aryl ring.

Reactions of the Benzene (B151609) Ring

The sulfinyl group (-SO-R) is a key influencer of the chemical behavior of the benzene ring. Its presence dictates the conditions required for substitution and the position at which incoming groups will attach.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing benzene and its derivatives. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The sulfinyl group is generally considered to be a deactivating group, meaning that sulfinylbenzenes are less reactive towards electrophiles than benzene itself. libretexts.org This deactivation arises from the inductive electron-withdrawing nature of the sulfinyl moiety. msu.edu

Despite its deactivating character, the sulfinyl group is an ortho, para-director. This means it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the point of attachment of the sulfinyl group. This directing effect is attributed to the ability of the sulfur atom's lone pair of electrons to stabilize the arenium ion intermediate through resonance, particularly when the attack occurs at the ortho or para position. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org For (2-Ethylpentane-1-sulfinyl)benzene, these reactions would be expected to yield a mixture of ortho and para isomers, with the para isomer often being the major product due to reduced steric hindrance from the bulky 2-ethylpentane-1-sulfinyl group. aakash.ac.in

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on (2-Ethylpentane-1-sulfinyl)benzene

| Reaction | Reagents | Typical Electrophile | Predicted Major Product | Predicted Minor Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ (Nitronium ion) pharmaguideline.commasterorganicchemistry.com | 1-(2-Ethylpentane-1-sulfinyl)-4-nitrobenzene | 1-(2-Ethylpentane-1-sulfinyl)-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-Bromo-4-(2-ethylpentane-1-sulfinyl)benzene | 1-Bromo-2-(2-ethylpentane-1-sulfinyl)benzene |

| Sulfonation | Fuming H₂SO₄ (H₂SO₄/SO₃) | SO₃ pharmaguideline.comyoutube.com | 4-(2-Ethylpentane-1-sulfinyl)benzenesulfonic acid | 2-(2-Ethylpentane-1-sulfinyl)benzenesulfonic acid |

A powerful strategy for the functionalization of sulfinylarenes is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of one of the ortho positions of the aromatic ring by a strong base, typically an organolithium reagent like n-butyllithium, to form a lithiated intermediate. wikipedia.orgbaranlab.org The sulfinyl group acts as a directed metalation group (DMG), coordinating to the lithium cation and facilitating the removal of a nearby proton. baranlab.orguwindsor.ca This process offers high regioselectivity, exclusively targeting the ortho position. wikipedia.org

The resulting aryllithium species is a potent nucleophile and can react with a wide variety of electrophiles to introduce a diverse range of functional groups at the ortho position. nih.gov This method circumvents the regioselectivity issues often encountered in electrophilic aromatic substitution. baranlab.org

For (2-Ethylpentane-1-sulfinyl)benzene, treatment with n-butyllithium would generate 2-lithio-1-(2-ethylpentane-1-sulfinyl)benzene. Subsequent quenching with an electrophile would lead to the corresponding ortho-substituted product.

Table 2: Examples of Ortho-Functionalization of (2-Ethylpentane-1-sulfinyl)benzene via Directed Metalation

| Step 1: Metalation Reagent | Step 2: Electrophile (E⁺) | Reagent for Electrophile | Resulting Ortho-Substituted Product |

| n-Butyllithium | -CHO (Formyl) | Dimethylformamide (DMF) | 2-(2-Ethylpentane-1-sulfinyl)benzaldehyde |

| n-Butyllithium | -COOH (Carboxyl) | Carbon dioxide (CO₂) | 2-(2-Ethylpentane-1-sulfinyl)benzoic acid |

| n-Butyllithium | -CH(OH)CH₃ | Acetaldehyde | 1-(2-(2-Ethylpentane-1-sulfinyl)phenyl)ethanol |

| n-Butyllithium | -Si(CH₃)₃ (Trimethylsilyl) | Trimethylsilyl chloride | (2-(2-Ethylpentane-1-sulfinyl)phenyl)trimethylsilane |

Computational and Theoretical Studies on Sulfinylbenzenes

Density Functional Theory (DFT) Calculations for Sulfoxide (B87167) Systems

Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for investigating the electronic properties and structure of molecules like (2-Ethylpentane-1-sulfinyl)benzene. nih.govresearchgate.net DFT methods, which calculate the electronic structure based on the electron density, offer a balance between accuracy and computational cost, making them suitable for studying complex organic molecules. nih.govyoutube.commdpi.com By solving the Kohn-Sham equations, DFT can accurately predict various molecular properties, including geometric parameters, vibrational frequencies, and electronic energies. nih.govresearchgate.net

Investigation of Electronic Structure and Bonding in Sulfinylbenzenes

The electronic structure of sulfinylbenzenes is dominated by the nature of the sulfinyl group (S=O) and its interaction with the adjacent phenyl and alkyl substituents. In (2-Ethylpentane-1-sulfinyl)benzene, the sulfur atom is a stereogenic center, bonded to an oxygen atom, a benzene (B151609) ring, and a 2-ethylpentyl group.

DFT studies on analogous diphenyl sulfoxides and related compounds reveal significant insights into the bonding. researchgate.net The sulfur-oxygen bond is highly polar and is best described as a coordinate covalent bond with significant pπ-dπ overlap. researchgate.net The electronic properties of the molecule are influenced by the interplay between the electron-donating alkyl group and the phenyl ring. The reactivity and electronic properties of sulfinylbenzenes are sensitive to substituents on the aromatic ring; electron-withdrawing groups tend to increase the positive charge on the sulfur atom and lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Table 1: Predicted NBO Analysis Data for (2-Ethylpentane-1-sulfinyl)benzene (Note: This table is illustrative, based on typical values for sulfinylbenzenes.)

| Atomic Center | Natural Charge (e) |

| S | +0.8 to +1.2 |

| O | -0.7 to -1.0 |

| C (phenyl, ipso) | -0.2 to -0.4 |

| C (alkyl, alpha) | -0.1 to -0.3 |

The HOMO-LUMO energy gap is a critical parameter for assessing molecular reactivity. researchgate.net In sulfinylbenzenes, the HOMO is typically localized on the phenyl ring and the sulfur lone pair, while the LUMO is often associated with the π* orbitals of the benzene ring and the S=O bond. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Prediction of Spectroscopic Properties

DFT calculations are widely used to predict various spectroscopic properties, including infrared (IR), Raman, and UV-Visible spectra, which can then be compared with experimental data for structural confirmation. acs.orgscirp.orgresearchgate.net

For (2-Ethylpentane-1-sulfinyl)benzene, DFT can predict vibrational frequencies corresponding to specific bond stretches and bends. The most characteristic vibration would be the S=O stretching frequency, which is sensitive to the electronic environment.

Table 2: Predicted Vibrational Frequencies for (2-Ethylpentane-1-sulfinyl)benzene (Note: This table presents typical frequency ranges for the specified vibrational modes based on DFT calculations of similar sulfoxides.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| S=O Stretch | 1030 - 1060 |

| C-S Stretch (Aryl) | 680 - 720 |

| C-S Stretch (Alkyl) | 650 - 700 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

Time-dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). acs.orgscirp.org For sulfinylbenzenes, the UV-Vis spectrum typically shows absorptions arising from π→π* transitions within the benzene ring and n→π* transitions involving the sulfoxide group. The calculated transition wavelengths and oscillator strengths can provide a theoretical basis for understanding the molecule's photophysical properties. acs.org

Mechanistic Probing of Sulfoxide Reactions via Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving sulfoxides. It allows for the detailed study of reaction pathways, intermediates, and transition states that may be transient and difficult to observe experimentally. acs.orgmdpi.com

Transition State Analysis in Asymmetric Sulfoxidation

The synthesis of chiral sulfoxides like (2-Ethylpentane-1-sulfinyl)benzene often involves the asymmetric oxidation of the corresponding prochiral sulfide (B99878). rsc.orgresearchgate.net Computational modeling, particularly DFT, plays a crucial role in understanding the origins of enantioselectivity in these reactions. acs.orgmdpi.com

By calculating the structures and energies of the transition states for the formation of both the (R) and (S) enantiomers, researchers can predict which stereoisomer will be the major product. acs.orgmdpi.com These calculations often reveal that the stereochemical outcome is determined by subtle non-covalent interactions, such as hydrogen bonding or steric repulsion, between the substrate, the oxidant, and the chiral catalyst in the transition state assembly. mdpi.comacs.org For example, in metal-catalyzed sulfoxidations, DFT studies have shown how the coordination of the sulfide to the chiral metal complex dictates the facial selectivity of the oxygen transfer. acs.org

Table 3: Illustrative DFT-Calculated Relative Energies for Asymmetric Sulfoxidation Transition States (Note: This table provides a hypothetical comparison of transition state energies leading to the (R) and (S) enantiomers of a chiral sulfoxide.)

| Transition State | Relative Free Energy (kcal/mol) | Predicted Major Product |

| TS-(R) | 0.0 | (R)-Sulfoxide |

| TS-(S) | +2.5 |

The data illustrates that a lower energy transition state (TS-(R)) would lead to the preferential formation of the (R)-sulfoxide.

Reaction Pathway Elucidation for Sulfoxide-Mediated Transformations

Sulfoxides themselves are versatile intermediates in organic synthesis. Computational studies help to map out the potential energy surfaces for reactions where sulfoxides are transformed into other functional groups. researchgate.net For instance, the Pummerer reaction, which involves the conversion of a sulfoxide to an α-acyloxy thioether, has been studied computationally. These studies can identify key intermediates, such as sulfonium (B1226848) ions, and calculate the activation barriers for competing pathways, thereby explaining the observed product distribution. rsc.org Similarly, the reactions of sulfoxonium ylides, which can be generated from sulfoxides, have been mechanistically detailed through computational modeling, clarifying their cycloaddition and rearrangement pathways. mdpi.com

Conformational Analysis and Stereoelectronic Effects in Sulfinyl Compounds

The three-dimensional shape (conformation) of (2-Ethylpentane-1-sulfinyl)benzene and the spatial arrangement of its orbitals (stereoelectronics) are critical to its properties and reactivity. Computational methods are used to explore the potential energy surface and identify the most stable conformers. rsc.orgacs.org

For (2-Ethylpentane-1-sulfinyl)benzene, conformational flexibility exists around the C(aryl)-S and C(alkyl)-S bonds. DFT calculations can determine the relative energies of different rotational isomers (rotamers). Studies on related sulfoxides have shown that the preferred conformation often balances steric hindrance between the bulky groups and stabilizing stereoelectronic interactions. rsc.orgmdpi.com

Stereoelectronic effects are subtle electronic interactions that depend on the molecule's geometry. wikipedia.org In sulfoxides, a key stereoelectronic effect is hyperconjugation involving the lone pairs on the oxygen and sulfur atoms and the antibonding (σ) orbitals of adjacent bonds. rsc.orgnih.gov For example, an anti-periplanar alignment of an oxygen lone pair with a C-S σ orbital can lead to a stabilizing n→σ* interaction. These interactions can influence bond lengths, bond angles, and rotational barriers. rsc.orgacs.org The Perlin effect, which relates stereoelectronic effects to changes in J-coupling constants in NMR spectroscopy, can be rationalized and quantified through computational analysis. nih.gov

Advanced Characterization and Analytical Methodologies for Sulfoxides in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the three-dimensional arrangement of atoms in chiral sulfoxides. These techniques provide detailed information on connectivity, conformation, and absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds. For chiral sulfoxides, NMR is particularly powerful for assigning stereochemistry, often through the use of chiral derivatizing or solvating agents. gsartor.org These agents, such as (S)-(+)-α-methoxyphenylacetic acid (MPAA), form transient diastereomeric complexes with the sulfoxide (B87167) enantiomers. gsartor.org This interaction results in separate, distinguishable signals in the ¹H or ¹³C NMR spectrum for the R and S enantiomers, allowing for the determination of enantiomeric excess. gsartor.org

In the case of (2-Ethylpentane-1-sulfinyl)benzene, the protons alpha to the stereogenic sulfur center are particularly sensitive to the magnetic environment. In a standard NMR spectrum, the signals for the two enantiomers are identical. However, upon addition of a chiral solvating agent, two distinct sets of signals emerge. The chemical shift difference (Δδ) between the corresponding protons of the diastereomeric complexes can be used to assign the absolute configuration by applying empirical models, like the Pirkle-type complexation model. gsartor.org Two-dimensional NMR techniques, such as COSY and NOESY, can further help in assigning the relative and absolute stereochemistry by revealing through-bond and through-space correlations, respectively. longdom.org

Hypothetical ¹H NMR Data for Stereochemical Assignment of (2-Ethylpentane-1-sulfinyl)benzene Enantiomers

| Proton | δ (ppm) Racemate | δ (ppm) (R)-Enantiomer with (S)-MPAA | δ (ppm) (S)-Enantiomer with (S)-MPAA | Δδ (ppm) |

| H-1a (diastereotopic) | 2.85 | 2.82 | 2.88 | 0.06 |

| H-1b (diastereotopic) | 2.95 | 2.93 | 2.99 | 0.06 |

| H-2 | 1.90 | 1.88 | 1.92 | 0.04 |

| Aromatic (ortho) | 7.65 | 7.63 | 7.68 | 0.05 |

| Aromatic (meta/para) | 7.50 | 7.48 | 7.52 | 0.04 |

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org Electronic Circular Dichroism (ECD), a type of chiroptical spectroscopy, is a powerful non-destructive method for determining the absolute configuration of chiral molecules, including sulfoxides. nih.govnih.gov The technique measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, resulting in a unique ECD spectrum for each enantiomer, which are mirror images of each other. saschirality.org

For (2-Ethylpentane-1-sulfinyl)benzene, the phenyl group acts as a chromophore. The electronic transitions associated with this aromatic ring (typically around 210-270 nm) are perturbed by the chiral sulfur center, giving rise to characteristic Cotton effects in the ECD spectrum. The absolute configuration can be reliably assigned by comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). nih.gov This comparison allows for the unambiguous assignment of the R or S configuration to the enantiomer that produces a specific spectrum. nih.gov

Hypothetical Electronic Circular Dichroism (ECD) Data for (2-Ethylpentane-1-sulfinyl)benzene Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-(2-Ethylpentane-1-sulfinyl)benzene | 220 | +15,000 |

| 255 | -8,000 | |

| (S)-(2-Ethylpentane-1-sulfinyl)benzene | 220 | -15,000 |

| 255 | +8,000 |

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of a chiral compound. bruceryandontexist.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a three-dimensional map of the electron density within the molecule can be generated. nih.gov This map reveals the precise spatial arrangement of every atom, providing unequivocal proof of the molecule's absolute configuration. bruceryandontexist.netresearchgate.net

For a sulfoxide like (2-Ethylpentane-1-sulfinyl)benzene, a successful crystallographic analysis would determine the key structural parameters that define its stereochemistry. These include the pyramidal geometry at the sulfur atom, the S=O and S-C bond lengths, and the C-S-C and C-S-O bond angles. bruceryandontexist.net The average S=O bond length in organic sulfoxides is approximately 1.50 Å. rsc.org The data obtained can also reveal intermolecular interactions in the crystal lattice. bruceryandontexist.net Although obtaining a suitable single crystal can be a challenge, the resulting structural information is unparalleled in its detail and certainty. nih.gov

Hypothetical X-ray Crystallographic Data for (R)-(2-Ethylpentane-1-sulfinyl)benzene

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.8 Å, b = 9.5 Å, c = 21.2 Å |

| S=O Bond Length | 1.501 Å |

| S-C(phenyl) Bond Length | 1.798 Å |

| S-C(alkyl) Bond Length | 1.815 Å |

| C(alkyl)-S-C(phenyl) Angle | 99.5° |

| O-S-C(phenyl) Angle | 106.8° |

| O-S-C(alkyl) Angle | 107.2° |

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination

Chromatographic techniques are essential for separating the enantiomers of chiral compounds and quantifying their purity. longdom.org For sulfoxides, chiral chromatography is the most widely used approach. nih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is the predominant method for separating sulfoxide enantiomers and determining their enantiomeric excess (ee). nih.gov The technique relies on chiral stationary phases (CSPs) that contain a single enantiomer of a chiral selector. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for resolving a wide range of chiral sulfoxides. researchgate.net

The separation mechanism involves the formation of transient diastereomeric complexes between the sulfoxide enantiomers and the chiral stationary phase. Differences in the stability of these complexes lead to different retention times for the two enantiomers, allowing for their separation and quantification. sigmaaldrich.com The choice of mobile phase (normal, reversed, or polar organic) significantly influences the separation efficiency. nih.gov For (2-Ethylpentane-1-sulfinyl)benzene, a polysaccharide-based column with a mobile phase consisting of a hydrocarbon and an alcohol modifier would likely provide effective separation. researchgate.net

Hypothetical Chiral HPLC Separation Data for (2-Ethylpentane-1-sulfinyl)benzene

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.2 min |

| Selectivity Factor (α) | 1.22 |

| Resolution (Rs) | 2.15 |

Chiral Gas Chromatography (GC) is another valuable technique for the separation of chiral compounds, provided they are sufficiently volatile and thermally stable. longdom.org While less common than HPLC for sulfoxides due to their relatively high boiling points and potential for thermal racemization, it can be applied to more volatile derivatives. illinois.edu The methodology is similar to chiral HPLC, but it uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

For a compound like (2-Ethylpentane-1-sulfinyl)benzene, chiral GC would require careful optimization of the temperature program to ensure separation without causing degradation or racemization. The carrier gas (e.g., helium or hydrogen) transports the vaporized sample through the column, and the differential interactions with the chiral stationary phase result in the separation of the enantiomers.

Hypothetical Chiral GC Separation Data for (2-Ethylpentane-1-sulfinyl)benzene

| Parameter | Value |

| Column | Cyclodextrin-based Capillary Column (e.g., Beta DEX™ 225) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 240 °C |

| Oven Program | 150 °C (hold 2 min), ramp to 220 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (R-enantiomer) | 18.8 min |

| Retention Time (S-enantiomer) | 19.5 min |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Ethylpentane-1-sulfinyl)benzene, and how can purity be validated?

- Methodological Answer : The sulfinyl group is typically introduced via oxidation of the corresponding sulfide precursor (e.g., (2-Ethylpentane-1-sulfanyl)benzene) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. Purification can be achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane). Validate purity using HPLC (≥98% purity threshold) and confirm structural integrity via H NMR (e.g., sulfinyl proton resonance at δ 2.5–3.5 ppm) and mass spectrometry .

Q. How can spectroscopic techniques distinguish (2-Ethylpentane-1-sulfinyl)benzene from its sulfide or sulfone analogs?

- Methodological Answer :

- IR Spectroscopy : The S=O stretch in sulfoxides appears at 1030–1060 cm, distinct from sulfides (no S=O peak) and sulfones (stronger S=O at 1300–1350 cm).

- H NMR : The diastereotopic protons adjacent to the sulfinyl group split into multiplets (δ 1.5–2.5 ppm for CH groups).

- C NMR : The sulfur-bound carbon resonates at δ 50–60 ppm, compared to δ 35–45 ppm for sulfides .

Q. What factors influence the stability of (2-Ethylpentane-1-sulfinyl)benzene under varying storage conditions?

- Methodological Answer : Sulfoxides are prone to thermal and photolytic degradation. Conduct accelerated stability studies:

- Thermal Stability : Store at 4°C in argon; monitor decomposition via TGA (weight loss >5% at 100°C indicates instability).

- Photostability : Expose to UV light (254 nm) for 24 hours; analyze degradation products using LC-MS. Antioxidants like BHT (0.1% w/w) can mitigate oxidation .

Advanced Research Questions

Q. How can computational chemistry predict the stereoelectronic effects of the ethyl substituent on the sulfinyl group’s reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to analyze:

- Conformational preferences : Compare energy minima of ethyl group orientations.

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with nucleophilic/electrophilic reactivity.

- Example : A 0.5 eV reduction in HOMO-LUMO gap due to ethyl steric effects increases electrophilicity at sulfur .

Q. What strategies resolve contradictory data between experimental and computational bond angles in (2-Ethylpentane-1-sulfinyl)benzene?

- Methodological Answer :

- Experimental Validation : Use X-ray crystallography to determine the crystal structure. Compare with DFT-optimized geometries.

- Dynamic Effects : Conduct molecular dynamics simulations to assess temperature-dependent conformational changes.

- Case Study : For 1-Methyl-4-(methylsulfinyl)benzene, X-ray data showed a 5° deviation in C-S-O angles from DFT predictions, attributed to crystal packing forces .

Q. What in vitro assays are suitable for evaluating the enzyme inhibitory potential of (2-Ethylpentane-1-sulfinyl)benzene?

- Methodological Answer :

- Serine Protease Inhibition : Use trypsin or chymotrypsin with fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). Monitor IC values via fluorescence quenching.

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Reference : Sulfonyl/sulfinyl analogs showed IC values of 10–50 µM in similar assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.